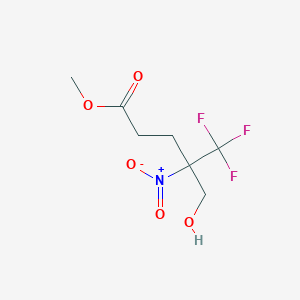
5-Fluoro-4-hydroxyisophthaldialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-hydroxyisophthaldialdehyde: is a chemical compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. It is characterized by the presence of a fluorine atom, a hydroxyl group, and two aldehyde groups attached to an aromatic ring. This compound is known for its complex structure, making it valuable for various applications in the field of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-hydroxyisophthaldialdehyde typically involves multi-step organic reactions. One common method includes the fluorination of 4-hydroxyisophthaldialdehyde using a fluorinating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the selective introduction of the fluorine atom without affecting other functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-4-hydroxyisophthaldialdehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acyl chlorides, acid anhydrides, and other reagents for esterification.
Major Products Formed:
Oxidation: Formation of 5-Fluoro-4-hydroxyisophthalic acid.
Reduction: Formation of 5-Fluoro-4-hydroxyisophthal alcohol.
Substitution: Formation of esters and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-4-hydroxyisophthaldialdehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and chemical compounds.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions of fluorinated aromatic compounds with biological systems.
Medicine: Its unique structure can be exploited to develop pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-hydroxyisophthaldialdehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group allows the compound to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to specific biological effects .
Comparación Con Compuestos Similares
4-Hydroxyisophthaldialdehyde: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoroisophthaldialdehyde: Lacks the hydroxyl group, affecting its reactivity and interactions.
4-Hydroxy-3-fluoroisophthaldialdehyde: Similar structure but with different substitution patterns
Uniqueness: 5-Fluoro-4-hydroxyisophthaldialdehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
5-fluoro-4-hydroxybenzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDXJFRRKAQDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














